molecular formula C22H20FN3O3 B12371563 7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide

7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide

Cat. No.: B12371563
M. Wt: 393.4 g/mol
InChI Key: LXOXUGXUUINWLS-UHFFFAOYSA-N
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Description

7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3’-azetidine]-1’-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the indole moiety, a common structural motif in many bioactive molecules, further enhances its importance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3’-azetidine]-1’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Spirocyclic Core Construction: The spirocyclic core is formed through a cyclization reaction, often involving a nucleophilic substitution or cycloaddition reaction.

    Fluorination: Introduction of the fluorine atom is typically achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Final Coupling: The final step involves coupling the indole derivative with the spirocyclic core, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol or LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3’-azetidine]-1’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3’-azetidine]-1’-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The fluorine atom can enhance binding affinity and selectivity through halogen bonding. The spirocyclic structure may provide rigidity, improving the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3’-azetidine]-1’-carboxamide: Unique due to its spirocyclic structure and fluorine substitution.

    Indole Derivatives: Commonly found in bioactive molecules but lack the spirocyclic structure.

    Spirocyclic Compounds: Possess the spirocyclic core but may not have the indole moiety or fluorine substitution.

Uniqueness

The combination of the indole moiety, spirocyclic structure, and fluorine substitution makes 7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3’-azetidine]-1’-carboxamide unique. This structural complexity contributes to its potential as a versatile and potent bioactive compound.

Properties

Molecular Formula

C22H20FN3O3

Molecular Weight

393.4 g/mol

IUPAC Name

7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide

InChI

InChI=1S/C22H20FN3O3/c1-25-7-6-15-8-14(2-5-18(15)25)11-24-21(28)26-12-22(13-26)10-19(27)17-4-3-16(23)9-20(17)29-22/h2-9H,10-13H2,1H3,(H,24,28)

InChI Key

LXOXUGXUUINWLS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CNC(=O)N3CC4(C3)CC(=O)C5=C(O4)C=C(C=C5)F

Origin of Product

United States

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